molecular formula C20H18FN3O B2864116 1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-43-3

1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2864116
CAS RN: 900012-43-3
M. Wt: 335.382
InChI Key: KKRJUJANLXDINP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, also known as FP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolopyrazine derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Organic Synthesis and Drug Development

The core structure of F2707-0071 is a valuable scaffold in organic synthesis and drug development. Its imidazo[1,2-a]pyrazine moiety is a key heterocyclic scaffold that has been utilized for the synthesis of various biologically active compounds . This scaffold is particularly significant due to its resemblance to purine bases, making it a prime candidate for the development of new pharmaceuticals.

Antimicrobial Agents

Derivatives of F2707-0071 have shown promise as antimicrobial agents. Novel synthetic approaches have led to the creation of imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives that exhibit significant antibacterial and antifungal activities . These compounds have been tested against various bacterial and fungal strains, showing potential as lead structures for novel drug discovery.

Fluorescent Probes for Biological Studies

The structural properties of F2707-0071 make it suitable for the development of fluorescent probes. These probes can be used in biological studies to detect single photons or fluorescent molecules, and to break the Abbe diffraction limit for high-resolution imaging . The compound’s ability to act as a fluorescent sensor is crucial for advancing research in cellular and molecular biology.

Catalysis

Compounds containing the imidazo[1,2-a]pyrazine scaffold have been explored for their catalytic properties. For instance, they have been used in combination with copper (II) salts to catalyze the oxidation of catechol to o-quinone, a reaction relevant in biological systems . The efficiency of these catalysts can be influenced by the nature of substituents on the ligands and the anions of the copper salts.

Antitubercular Applications

F2707-0071 derivatives have been used to form polymeric copper complexes that are useful as FXs inhibitors and as components of mycobacteria identification kits. They play a role in studying liver toxicity prevention and mechanisms of resistance, particularly in the context of antitubercular therapy .

Chemiluminescence and Bioluminescence Studies

The imidazo[1,2-a]pyrazine derivatives exhibit photophysical properties, such as chemiluminescence and bioluminescence, which are valuable for various analytical applications. These properties can be harnessed for the development of new diagnostic tools and sensors .

Medicinal Chemistry

The compound’s derivatives have been incorporated into medicinal chemistry, showing activities such as c-Met inhibition or GABA A modulating activity. They have also been used as structural units in polymers for solar cells and demonstrated BACE-1 inhibition, which is relevant in Alzheimer’s disease research .

Material Science

In material science, the compound’s derivatives have been used to create scaffolds for solar cells, highlighting their potential in renewable energy technologies. Their unique molecular structure allows for the development of materials with specific electronic and photonic properties .

properties

IUPAC Name

1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRJUJANLXDINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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